![molecular formula C8H4ClF3N2 B1581031 2-chloro-6-(trifluoromethyl)-1H-benzimidazole CAS No. 86604-86-6](/img/structure/B1581031.png)
2-chloro-6-(trifluoromethyl)-1H-benzimidazole
Overview
Description
“2-chloro-6-(trifluoromethyl)-1H-benzimidazole” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-6-(trifluoromethyl)-1H-benzimidazole” is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(trifluoromethyl)-1H-benzimidazole” include a molecular weight of 224.57 . The compound has a SMILES string representation ofNC(=O)c1ccc(nc1Cl)C(F)(F)F
.
Scientific Research Applications
- The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained prominence due to their impact on pharmacological properties. Several FDA-approved drugs contain the TFM group, demonstrating its relevance in medicinal chemistry .
Medicinal Chemistry and Drug Development
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs interact with a variety of targets, including receptors, enzymes, and ion channels, to exert their therapeutic effects .
Mode of Action
Trifluoromethyl group-containing drugs generally interact with their targets to modulate their activity . This can result in changes to cellular processes and signaling pathways, leading to therapeutic effects .
Biochemical Pathways
Trifluoromethyl group-containing drugs can influence a variety of biochemical pathways depending on their specific targets . These can include signaling pathways, metabolic pathways, and others .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects of trifluoromethyl group-containing drugs can vary widely depending on their specific targets and the pathways they affect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a drug .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQXWSPZVZKNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320327 | |
Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
CAS RN |
86604-86-6 | |
Record name | 86604-86-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesized according to the research?
A1: The research outlines the synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole as a starting material for further derivatization. It is obtained via a two-step process:
- Formation of the benzimidazolone derivative: 4-Trifluoromethyl-o-phenylenediamine reacts with 1,1′-carbonyldiimidazole to yield the corresponding benzimidazolone derivative. []
- Chlorination: The benzimidazolone derivative is then converted to 2-chloro-6-(trifluoromethyl)-1H-benzimidazole. The specific reagents and conditions for this chlorination step are not detailed in the abstract. []
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